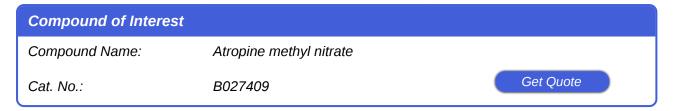


Atropine Methyl Nitrate: In Vivo Administration Routes in Rodents - Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Atropine methyl nitrate is a quaternary ammonium salt of atropine, acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Its quaternary structure limits its ability to cross the blood-brain barrier, making it a valuable tool for investigating the peripheral effects of muscarinic receptor blockade without significant central nervous system involvement. These application notes provide detailed protocols for the in vivo administration of atropine methyl nitrate in rodents, including intravenous, intraperitoneal, subcutaneous, and oral routes. The information is intended to guide researchers in designing and executing experiments involving this compound.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Atropine methyl nitrate functions by blocking the action of acetylcholine at muscarinic receptors (M1, M2, M3, M4, and M5). These G-protein coupled receptors are widely distributed in the peripheral nervous system, mediating parasympathetic responses such as decreased heart rate, increased glandular secretion, and smooth muscle contraction. By antagonizing these receptors, **atropine methyl nitrate** elicits effects including tachycardia, reduced



Methodological & Application

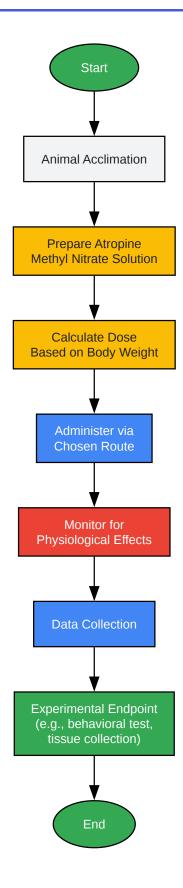
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salivation and bronchial secretions, and relaxation of smooth muscle in the gastrointestinal and urinary tracts.









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